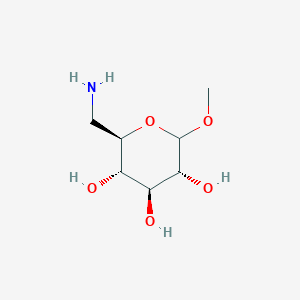
methyl 6-amino-6-deoxy-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-amino-6-deoxy-D-glucopyranoside is a derivative of glucose where the hydroxyl group at the sixth position is replaced by an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-6-deoxy-D-glucopyranoside typically involves the reduction of a precursor compound, such as methyl 6-deoxy-6-nitro-D-glucopyranoside. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. The reaction conditions usually involve a temperature range of 25-30°C and a pressure of 1-2 atm .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through crystallization and recrystallization processes .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-amino-6-deoxy-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The amino group can be substituted with other functional groups, such as acyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Acyl chlorides or alkyl halides are used in the presence of a base such as pyridine.
Major Products
Oxidation: Methyl 6-nitro-6-deoxy-D-glucopyranoside.
Reduction: this compound.
Substitution: Methyl 6-acylamino-6-deoxy-D-glucopyranoside.
Applications De Recherche Scientifique
Methyl 6-amino-6-deoxy-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of methyl 6-amino-6-deoxy-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the sixth position allows the compound to form hydrogen bonds and electrostatic interactions with these targets, thereby modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-deoxy-D-glucopyranoside: Lacks the amino group at the sixth position.
Methyl 6-nitro-6-deoxy-D-glucopyranoside: Contains a nitro group instead of an amino group.
Methyl 6-acylamino-6-deoxy-D-glucopyranoside: Contains an acyl group attached to the amino group.
Uniqueness
Methyl 6-amino-6-deoxy-D-glucopyranoside is unique due to the presence of the amino group at the sixth position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H15NO5 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2-(aminomethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H15NO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2,8H2,1H3/t3-,4-,5+,6-,7?/m1/s1 |
Clé InChI |
BJYPUAVFYCRNFH-WLDMJGECSA-N |
SMILES isomérique |
COC1[C@@H]([C@H]([C@@H]([C@H](O1)CN)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)CN)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


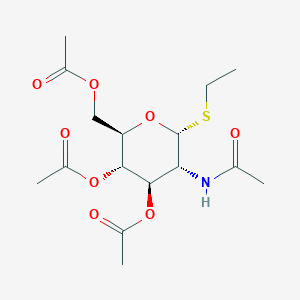
![3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809761.png)


![4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid](/img/structure/B13809780.png)
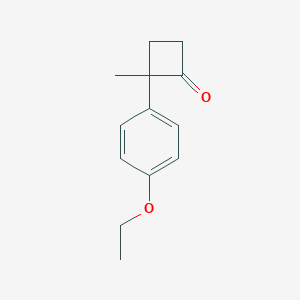
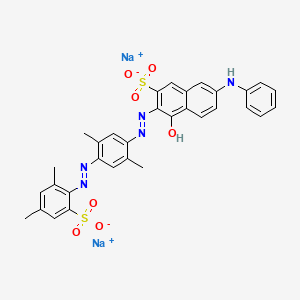

![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)

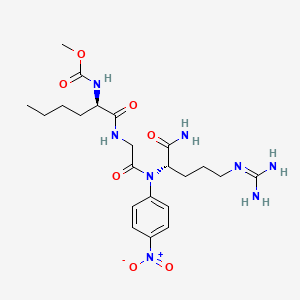
![1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone](/img/structure/B13809824.png)
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
![1,5-Dioxaspiro[5.5]undecane, 8,8,10-trimethyl-](/img/structure/B13809836.png)
